2,5-Dimethylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylimidazolidin-4-one (DMI) is a cyclic urea compound that has gained attention in scientific research for its unique properties and potential applications. DMI is synthesized through a simple and efficient process, making it an attractive molecule for various scientific applications.
Wirkmechanismus
2,5-Dimethylimidazolidin-4-one's mechanism of action is not fully understood, but it is believed to act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with other molecules. This property makes it useful in various scientific applications, including as a catalyst and chiral auxiliary.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is not considered to be harmful to human health. However, its biochemical and physiological effects have not been extensively studied, and further research is needed to fully understand its potential impact on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethylimidazolidin-4-one's simple synthesis method, low toxicity, and unique properties make it an attractive molecule for various scientific applications. However, its limited solubility in water and some organic solvents can be a challenge for some experiments. Further research is needed to optimize its use in various laboratory settings.
Zukünftige Richtungen
There are several potential future directions for 2,5-Dimethylimidazolidin-4-one research. One area of interest is its potential use in drug discovery, as it has been found to exhibit antibacterial and antifungal properties. Additionally, further investigation into its mechanism of action and potential impact on living organisms could provide valuable insights into its potential applications. Finally, optimizing its synthesis method and improving its solubility in various solvents could expand its use in various laboratory settings.
Conclusion
This compound is a cyclic urea compound that has gained attention in scientific research for its unique properties and potential applications. Its simple synthesis method, low toxicity, and unique properties make it an attractive molecule for various scientific applications. Further research is needed to fully understand its potential impact on living organisms and optimize its use in various laboratory settings.
Synthesemethoden
2,5-Dimethylimidazolidin-4-one can be synthesized through a one-pot reaction of urea and acetone in the presence of a base catalyst, such as potassium carbonate. The reaction proceeds through a cyclization process, resulting in the formation of this compound. This synthesis method is simple, efficient, and cost-effective, making it a favorable method for this compound production.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylimidazolidin-4-one has been used in various scientific research applications, including as a catalyst for organic synthesis, a chiral auxiliary in asymmetric synthesis, and a reagent for the determination of trace amounts of copper and cobalt. This compound has also been investigated for its potential use in drug discovery, as it has been found to exhibit antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
2,5-dimethylimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-3-5(8)7-4(2)6-3/h3-4,6H,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDKBCWPYUGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.